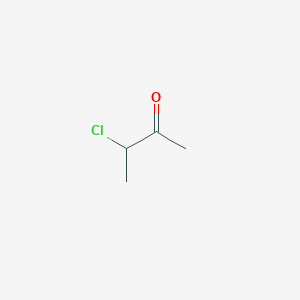![molecular formula C14H23BrCl2N2 B129613 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline CAS No. 10076-98-9](/img/structure/B129613.png)
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is an organic compound with the molecular formula C14H21BrN2. It is a derivative of aniline, featuring a bromine atom at the 4-position and a cyclohexyl(methyl)amino group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline typically involves the reaction of 4-bromoaniline with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Aniline derivatives without the bromine atom.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline hydrochloride: A hydrochloride salt form of the compound with similar properties.
Benzenemethanamine, 2-amino-5-bromo-N-cyclohexyl-N-methyl-: Another derivative with slight structural variations
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10076-98-9 |
|---|---|
Fórmula molecular |
C14H23BrCl2N2 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H21BrN2.2ClH/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16;;/h7-9,13H,2-6,10,16H2,1H3;2*1H |
Clave InChI |
LHQFZULKWZYYKM-UHFFFAOYSA-N |
SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 |
SMILES canónico |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2.Cl.Cl |
Sinónimos |
2-Amino-5-bromo-N-cyclohexyl-N-methylbenzenemethanamine Hydrochloride; 5-Bromo-Nα-cyclohexyl-Nα-methyltoluene-α,2-diamine Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


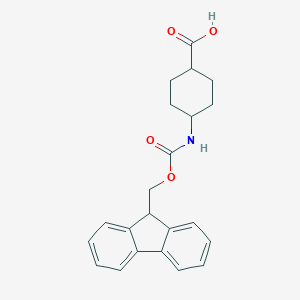
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)
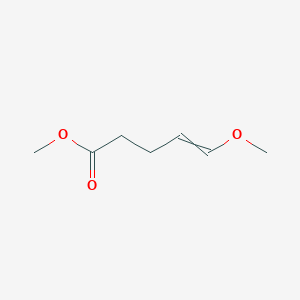
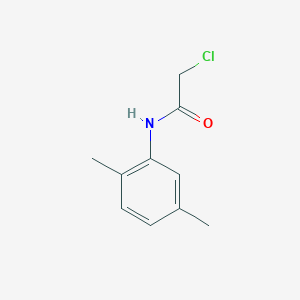
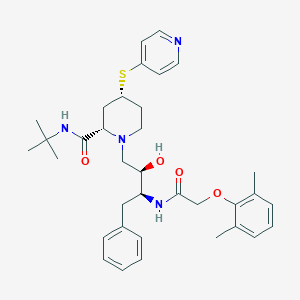
![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)
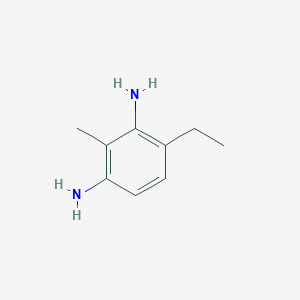
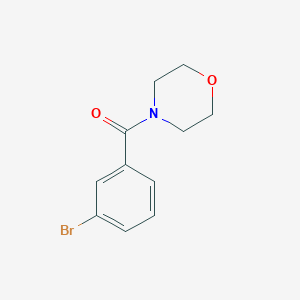
![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
